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Compound of Interest

Compound Name: Ranbezolid

Cat. No.: B1206741 Get Quote

For Immediate Release

This technical guide provides an in-depth analysis of the chemical structure and

physicochemical properties of Ranbezolid (RBx7644), an investigational oxazolidinone

antibacterial agent. This document is intended for researchers, scientists, and professionals in

the field of drug development, offering detailed data, experimental methodologies, and visual

representations of its mechanism of action and relevant experimental workflows.

Chemical Identity and Structure
Ranbezolid is a synthetic oxazolidinone antibiotic.[1] Its chemical identity is defined by its

specific IUPAC name, CAS registry number, and molecular formula. The structural identifiers,

including SMILES and InChI strings, provide a complete and unambiguous representation of its

molecular architecture.

A 2D representation of the Ranbezolid chemical structure is presented below:

(Image of Ranbezolid's 2D chemical structure would be placed here in a full whitepaper)

Table 1: Chemical Identification of Ranbezolid
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Identifier Value Reference

IUPAC Name

N-{[(5S)-3-(3-Fluoro-4-{4-[(5-

nitro-2-furyl)methyl]-1-

piperazinyl}phenyl)-2-oxo-1,3-

oxazolidin-5-

yl]methyl}acetamide

[1][2]

CAS Number 392659-38-0 (Free Base) [1]

Chemical Formula C21H24FN5O6 [1][2]

Molar Mass 461.450 g·mol−1 [1]

SMILES

CC(=O)NC[C@H]1CN(C(=O)O

1)c2ccc(N3CCN(Cc4oc(cc4)--

INVALID-LINK--

[O-])CC3)c(F)c2

[1]

InChI

InChI=1S/C21H24FN5O6/c1-

14(28)23-11-17-13-

26(21(29)33-17)15-2-4-

19(18(22)10-15)25-8-6-24(7-9-

25)12-16-3-5-20(32-

16)27(30)31/h2-5,10,17H,6-

9,11-13H2,1H3,

(H,23,28)/t17-/m0/s1

[1]

Physicochemical Properties
The physicochemical properties of an active pharmaceutical ingredient are critical to its

formulation, delivery, and pharmacokinetic profile. While comprehensive experimental data for

Ranbezolid is limited due to its investigational status, available data and calculated parameters

are summarized below.

Table 2: Physicochemical Properties of Ranbezolid
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Property Value Reference

Physical Form
Light yellow crystalline solid

(Hydrochloride salt)
[3]

Melting Point 136 °C (Free Base) [3]

207–209 °C (Hydrochloride

salt)
[3]

Calculated logP (XLogP) 1.52 [4]

Aqueous Solubility
Data not available (Generally

low for oxazolidinones)
[5][6]

pKa Data not available

Hydrogen Bond Acceptors 7 [4]

Hydrogen Bond Donors 1 [4]

Rotatable Bonds 8 [4]

Topological Polar Surface Area 121.4 Å² [4]

Mechanism of Action
Ranbezolid exerts its antibacterial effect by inhibiting bacterial protein synthesis, a mechanism

characteristic of the oxazolidinone class.[7] It specifically targets the 50S ribosomal subunit.

The process involves Ranbezolid binding to the 23S rRNA component of the 50S subunit, at

the peptidyl transferase center (P-site). This action interferes with the formation of the

functional 70S initiation complex, which is a critical step in the initiation of protein synthesis. By

preventing the binding of the initiator fMet-tRNA to the P-site, Ranbezolid effectively halts the

translation process, leading to the cessation of bacterial growth.[7][8] In some bacterial

species, such as S. epidermidis, Ranbezolid has also demonstrated secondary inhibitory

effects on cell wall and lipid synthesis.[7]
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Ranbezolid's inhibition of the 70S initiation complex formation.

Key Experimental Protocols
The characterization of Ranbezolid's activity and properties relies on standardized

experimental protocols. The methodologies for key assays are detailed below.

Macromolecular Synthesis Inhibition Assay
This assay determines the specific cellular processes targeted by an antibacterial agent.

Methodology:

Bacterial cultures (e.g., Staphylococcus aureus, Staphylococcus epidermidis) are grown to

the mid-logarithmic phase.

The culture is divided into aliquots, and specific radiolabeled precursors are added to each to

monitor the synthesis of different macromolecules:

DNA Synthesis: [³H]thymidine

RNA Synthesis: [³H]uridine

Protein Synthesis: [¹⁴C]isoleucine
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Cell Wall Synthesis: [³H]N-acetylglucosamine

Lipid Synthesis: [¹⁴C]acetate

Ranbezolid (at its Minimum Inhibitory Concentration, MIC) is added to the experimental

samples. A control group without the antibiotic is also maintained.

Samples are incubated, and at various time points (e.g., 0, 30, 60 minutes), aliquots are

taken.

Macromolecules are precipitated using ice-cold trichloroacetic acid (TCA).

The precipitate is collected on glass fiber filters and washed.

The radioactivity incorporated into the macromolecules is quantified using a scintillation

counter.

The percentage of inhibition is calculated by comparing the radioactivity in the treated

samples to the untreated controls.[7]
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Workflow for macromolecular synthesis inhibition assay.

In Vitro Cell-Free Transcription and Translation Assay
This assay confirms the inhibition of protein synthesis at the ribosomal level, independent of

cellular uptake or metabolism.

Methodology:

A cell-free extract (S30 extract) containing ribosomes and other necessary translational

machinery is prepared from a bacterial source (e.g., S. aureus).

A reaction mixture is prepared containing the S30 extract, a DNA template (e.g., a plasmid

encoding a reporter gene like luciferase), amino acids (including a radiolabeled one like

[³⁵S]methionine), and an energy source (ATP, GTP).
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Varying concentrations of Ranbezolid are added to the reaction mixtures.

The mixtures are incubated at 37°C to allow for coupled transcription and translation.

The reaction is stopped, and the newly synthesized, radiolabeled proteins are precipitated

using TCA.

The amount of incorporated radioactivity is measured to determine the level of protein

synthesis.

The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of inhibition

against the drug concentration.[7]

Determination of Physicochemical Properties (General
Protocols)
While specific experimental reports for Ranbezolid's solubility and pKa are not publicly

available, the following are standard methodologies for their determination.

Aqueous Solubility (Shake-Flask Method):

An excess amount of solid Ranbezolid is added to a specific volume of aqueous buffer (e.g.,

phosphate-buffered saline at pH 7.4).

The resulting suspension is agitated in a sealed flask at a constant temperature (e.g., 25°C

or 37°C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[9]

The suspension is then filtered to remove the undissolved solid.

The concentration of Ranbezolid in the clear filtrate is determined using a validated

analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV

detection.[9] This concentration represents the thermodynamic solubility.

Acid Dissociation Constant (pKa) (Potentiometric Titration):

A precise amount of Ranbezolid is dissolved in a suitable solvent, often a mixture of water

and an organic co-solvent (like methanol or ethanol) if aqueous solubility is low.
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The solution is acidified with a standard solution of a strong acid (e.g., HCl).

A standard solution of a strong base (e.g., NaOH) is gradually added to the solution using a

burette.

The pH of the solution is monitored continuously using a calibrated pH electrode after each

addition of the titrant.

A titration curve (pH vs. volume of titrant added) is generated. The pKa value(s) can be

determined from the inflection point(s) of this curve.

Biological Activity Data
Ranbezolid has demonstrated potent in vitro activity against a range of clinically important

pathogens.

Table 3: In Vitro Activity of Ranbezolid

Parameter Organism(s) Value Reference

MIC₅₀
Anaerobic Bacteria

(306 isolates)
0.03 µg/mL [8][10]

MIC₉₀
Anaerobic Bacteria

(306 isolates)
0.5 µg/mL [8][10]

MIC
S. aureus ATCC

25923
1.0 µg/mL [7]

MIC
S. epidermidis ATCC

23760 (MRSE)
1.0 µg/mL [7]

IC₅₀ (In Vitro

Translation)
Bacterial Ribosomes 17 µM [7]

Time-Kill Kinetics
S. epidermidis (at 4x

MIC)

Bactericidal effect

observed at 6 hours
[7][11]

Time-Kill Kinetics
S. aureus (up to 8x

MIC)

Primarily

bacteriostatic
[7][11]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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